molecular formula C13H18OS B7965742 4-(4-Ethylphenyl)thian-4-ol

4-(4-Ethylphenyl)thian-4-ol

Cat. No.: B7965742
M. Wt: 222.35 g/mol
InChI Key: OJFQAZQXSNYVJZ-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)thian-4-ol is an organic compound with the molecular formula C₁₃H₁₈OS It is a thian-4-ol derivative, characterized by the presence of an ethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)thian-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylphenylmagnesium bromide with sulfur dioxide, followed by reduction with lithium aluminum hydride. The reaction conditions typically include:

    Temperature: Room temperature to reflux

    Solvent: Anhydrous ether or tetrahydrofuran

    Reagents: 4-ethylphenylmagnesium bromide, sulfur dioxide, lithium aluminum hydride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)thian-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thian-4-ol group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetic acid or dichloromethane; temperatures ranging from 0°C to room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; temperatures ranging from 0°C to room temperature.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine), sulfonating agents (sulfur trioxide); solvents like acetic acid or chloroform; temperatures ranging from 0°C to reflux.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding alcohols or thiols

    Substitution: Nitro, halo, or sulfonyl derivatives

Scientific Research Applications

4-(4-Ethylphenyl)thian-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)thian-4-ol involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors and modulating their activity.

    Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, leading to cell death or other biological effects.

Comparison with Similar Compounds

4-(4-Ethylphenyl)thian-4-ol can be compared with other similar compounds, such as:

    4-Phenylthian-4-ol: Lacks the ethyl group, which may affect its reactivity and biological activity.

    4-(4-Methylphenyl)thian-4-ol: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic effects.

    4-(4-Isopropylphenyl)thian-4-ol: Has an isopropyl group, which may influence its solubility and interaction with molecular targets.

Properties

IUPAC Name

4-(4-ethylphenyl)thian-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c1-2-11-3-5-12(6-4-11)13(14)7-9-15-10-8-13/h3-6,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFQAZQXSNYVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2(CCSCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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